2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with cellular components. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain bacteria . It may also interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Uniqueness
2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its acetyl and acetamide groups contribute to its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
2-(8-acetyl-4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-7-5-12(18)20-14-9(7)3-4-10(13(14)8(2)16)19-6-11(15)17/h3-5H,6H2,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFLLNVDSUFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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